2-苯胺基乙酮

描述

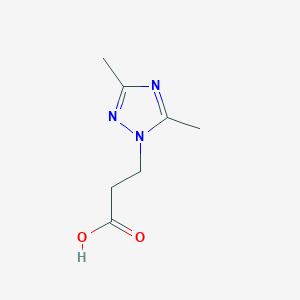

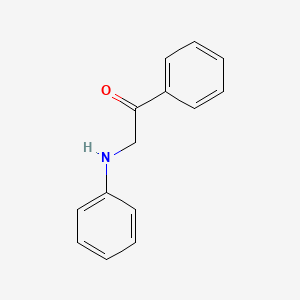

2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO . It is also known as 2’-Aminoacetophenone .

Synthesis Analysis

The synthesis of 2-Anilinoacetophenone involves several steps. One method involves the condensation of 2-anilinoacetophenone with R FCO 2Et on boiling in THF for 1 h in the presence of LiH using a 1:1.2 molar ratio of ketone to ester . Another method involves the reaction of 2-anilinoacetophenone with fluorinated esters .

Molecular Structure Analysis

The molecular structure of 2-Anilinoacetophenone consists of a benzene ring attached to an acetophenone group and an aniline group . The molecular weight of 2-Anilinoacetophenone is 211.26 g/mol.

Chemical Reactions Analysis

2-Anilinoacetophenone can undergo various chemical reactions. For instance, it can react with fluorinated esters to form N-phenyl-2-polyfluoroalkyl-4-quinolones . It can also participate in the synthesis of antifungal agents .

Physical And Chemical Properties Analysis

2-Anilinoacetophenone has a molecular weight of 211.26 g/mol. Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the search results.

科学研究应用

绿色化学中的酰化反应

与2',4'-二羟基乙酰苯酮相关的2-苯胺基乙酮在绿色化学中具有重要意义。Yadav & Joshi (2002)的研究专注于使用乙酸对间苯二酚进行酰化的绿色途径,避免了废物处理问题。这个过程符合绿色化学原则,使用了温和的试剂和可重复使用的催化剂,如Amberlyst-36,是可持续化学过程的重要一步。

医学诊断中的电化学传感

2-氨基乙酮苯,是2-苯胺基乙酮的衍生物,其电化学性质已被探索用于医学应用。Metters、Kampouris和Banks(2014)展示了2-AA在开发手持式即时检测囊性纤维化患者中假单胞菌感染的呼吸设备方面的潜力(Metters et al., 2014)。这一新颖应用突显了2-苯胺基乙酮衍生物在医疗保健中的多功能性。

环境监测

与2-苯胺基乙酮密切相关的2-氨基乙酮已被用作环境监测的生物标志物。Guo等人(2021)讨论了使用铕金属有机框架作为发光传感材料来检测水中假单胞菌的潜力,表明该化合物在水质监测和环境保护中的潜力(Guo et al., 2021)。

合成和化学应用

对各种化学化合物的合成研究通常涉及2-苯胺基乙酮的衍生物。研究探讨了它在合成不同含氮杂环化合物及其衍生物中的作用,突显了它在多样化化学合成过程中的实用性。例如,Mmonwa和Mphahlele(2016)展示了卤代苯胺衍生物在合成吲哚及其环化衍生物中的作用,展示了该化合物在先进化学合成中的作用(Mmonwa & Mphahlele, 2016)。

未来方向

The future directions of 2-Anilinoacetophenone research could involve exploring its potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of 2-Anilinoacetophenone .

作用机制

Target of Action

2-Anilinoacetophenone, also known as 2-Acetylaniline, has been studied for its potential antifungal properties . The primary targets of this compound are plant pathogenic fungi . The compound exhibits inhibitory effects against these fungi, affecting their growth and survival .

Mode of Action

The mode of action of 2-Anilinoacetophenone involves changing the permeability of the cell membrane of the fungi . This alteration in cell membrane permeability affects the growth of the hyphae, leading to their death . The compound’s interaction with its targets results in significant changes in the fungi’s cellular structure and function .

Biochemical Pathways

2-Anilinoacetophenone is a quorum sensing (QS) regulated molecule of Pseudomonas aeruginosa . QS is a system of stimulus and response correlated to population density. The compound modulates host immune responses, affecting key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also upregulates anti-inflammatory cytokines .

Result of Action

The result of 2-Anilinoacetophenone’s action is the inhibition of fungal growth. By altering the permeability of the fungal cell membrane, the compound disrupts normal cellular functions, leading to the death of the fungi . In addition, its modulation of host immune responses increases the host’s ability to cope with the pathogen .

属性

IUPAC Name |

2-anilino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMQHFJAVOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360610 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5883-81-8 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?

A1: Recent research demonstrates the versatility of 2-Anilinoacetophenone as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, 2-Anilinoacetophenone can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Q2: What are the advantages of using 2-Anilinoacetophenone in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?

A2: The use of 2-Anilinoacetophenone offers several benefits in the synthesis of these heterocycles:

- Simplicity and Efficiency: The reactions employing 2-Anilinoacetophenone are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.

- Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

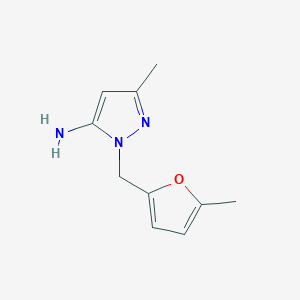

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

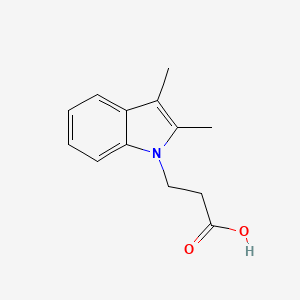

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)